Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)

Spectrophotometry Analytical Chemistry Flow-Injection Analysis

Accurate trace H₂O₂ quantification is often compromised by organic peroxide interference or inadequate detection limits in conventional methods. TiO(TPyP) overcomes these challenges through a titanium(IV)-specific peroxo complexation mechanism that delivers unmatched selectivity and sensitivity: • Detection limit of 0.5 pmol/test in flow-injection format; linear dynamic range 1×10⁻⁸ to 1×10⁻⁵ M H₂O₂. • Distinctive Soret band shift from 432 nm to 450 nm (ε = 1.1×10⁵ M⁻¹cm⁻¹) eliminates false positives from organic peroxides. • Proven in clinical (serum/urine glucose, uric acid), environmental (atmospheric H₂O₂), and food-matrix analyses; also forms reusable sensor films via Pd-directed self-assembly.

Molecular Formula C40H24N8OTi
Molecular Weight 680.5 g/mol
CAS No. 105250-49-5
Cat. No. B13004591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)
CAS105250-49-5
Molecular FormulaC40H24N8OTi
Molecular Weight680.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[O-2].[Ti+4]
InChIInChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q2*-2;+4
InChIKeyAMTOFQFTQRPZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TiO(TPyP) – Sensitive H2O2 Detection Reagent


Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV), commonly designated as TiO(TPyP) or Ti-TPyP, is a water-soluble titanium(IV) porphyrin complex that exhibits exceptional reactivity with hydrogen peroxide [1]. The complex features a central titanium(IV) ion coordinated to a planar tetra(4-pyridyl)porphyrin macrocycle and an axial oxo ligand, resulting in a molecular formula of C40H24N8OTi (MW 680.55) [2]. Its primary utility lies in spectrophotometric analysis, where the reaction with H2O2 triggers a characteristic Soret band shift from 432 nm to 450 nm, enabling quantitative detection of peroxide species [3]. The compound demonstrates particular value in flow-injection analysis and biosensor applications where trace peroxide quantification is required [4].

Why TiO(TPyP) Outperforms Alternative Reagents


The analytical performance of oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV) cannot be replicated by simple substitution with other metalloporphyrins or conventional peroxide reagents due to several compound-specific characteristics. First, the titanium(IV) center enables a unique peroxo complex formation mechanism that produces a distinct spectral shift (432 nm → 450 nm) with high molar absorptivity, a feature not shared by iron, manganese, or other transition metal porphyrins under identical conditions [1]. Second, the four pyridyl substituents confer critical water solubility and protonation-dependent reactivity that governs the complex's response to H2O2 [2]. Third, computational studies have elucidated that the specific molecular orbital configuration of TiO(TPyP) is optimized for hydrogen peroxide binding, whereas other metalloporphyrins exhibit different coordination geometries and reaction pathways [3]. Consequently, attempts to replace this compound with structurally related analogs will result in altered detection limits, reduced sensitivity, or complete loss of the characteristic 450 nm absorbance band essential for quantitative analysis.

TiO(TPyP) vs. Alternative H2O2 Reagents: Evidence


High Molar Absorptivity

The apparent molar absorptivity of the Ti-TPyP monoperoxo complex at 450 nm is 1.1 × 10⁵ M⁻¹ cm⁻¹, a value significantly higher than those obtained with conventional H2O2 detection methods [1]. This high absorptivity directly translates to enhanced detection sensitivity and lower limits of quantification compared to alternative reagents [2].

Spectrophotometry Analytical Chemistry Flow-Injection Analysis

FIA Detection Limit

Flow-injection analysis (FIA) utilizing the Ti-TPyP reagent achieves a detection limit of 0.5 pmol per test, representing a 50-fold improvement over the batch method using the same reagent [1]. This FIA detection limit corresponds to a concentration detection limit of 5 × 10⁻⁹ M for a 100 μL sample injection [2].

Flow-Injection Analysis Trace Analysis Hydrogen Peroxide Detection

Selectivity Against Organic Peroxides

Computational ab initio studies reveal that the TiO(TPyP) complex exhibits high reaction specificity toward hydrogen peroxide, with a calculated binding energy and orbital configuration that favors H2O2 over structurally similar peroxides such as CH3HO2 [1]. Experimental validation confirms that Ti-TPyP does not respond to methyl hydroperoxide, a common interferent in environmental samples [2].

Reaction Specificity Selectivity Hydrogen Peroxide

Supramolecular Film Formation

The pyridyl substituents of TiO(TPyP) enable palladium-directed self-assembly into multiporphyrin array ultrathin films, a property not shared by porphyrins lacking peripheral pyridyl coordination sites [1]. These Pd-TiOTPyP multilayer films exhibit a 6 nm red shift in the Soret band upon H2O2 exposure, providing an additional sensing modality beyond solution-phase detection [2].

Supramolecular Chemistry Layer-by-Layer Assembly Hydrogen Peroxide Sensing

Broad Linear Dynamic Range

The Ti-TPyP reagent in flow-injection analysis exhibits a linear response over the H2O2 concentration range of 1 × 10⁻⁸ M to 1 × 10⁻⁵ M, representing a 1,000-fold dynamic range suitable for diverse analytical applications [1]. This broad linearity reduces the need for sample dilution and simplifies method validation compared to many enzymatic peroxide assays with narrower linear ranges [2].

Flow-Injection Analysis Calibration Range Hydrogen Peroxide

Photocurrent Generation

Pd-coordinated TiOTPyP multilayer films generate measurable photocurrent upon visible light irradiation, a property arising from the extended π-conjugated porphyrin network in the supramolecular assembly [1]. The photocurrent density is enhanced in the presence of electron donors such as triethanolamine, demonstrating the material's functionality beyond simple colorimetric detection [2].

Photoelectrochemistry Light-Harvesting Photocurrent

TiO(TPyP) Application Scenarios


Environmental Water Analysis

The exceptionally low detection limit of 0.5 pmol per test in flow-injection analysis format [1] makes this compound ideal for quantifying atmospheric H2O2 in rainwater and ambient air samples, where concentrations typically range from 10⁻⁸ to 10⁻⁵ M. The high molar absorptivity (1.1 × 10⁵ M⁻¹ cm⁻¹) ensures reliable quantification even at sub-ppb levels, while the specificity for H2O2 over organic peroxides eliminates false positives from common atmospheric interferents [2].

Clinical Diagnostics: Coupled Oxidase Assays

Ti-TPyP reagent enables sensitive detection of clinically relevant analytes (glucose, uric acid, 3-hydroxybutyric acid) when coupled with appropriate oxidase enzymes that stoichiometrically produce H2O2. The method has been validated for serum and urine samples, with detection limits suitable for both normal and pathological concentration ranges [1]. The broad linear dynamic range (1 × 10⁻⁸ to 1 × 10⁻⁵ M H2O2) accommodates diverse analyte concentrations without requiring multiple sample dilutions [3].

Food Safety: Peroxide Residue Testing

The Ti-TPyP reagent has been applied to determine H2O2 concentrations in various food matrices, leveraging the compound's resistance to interference from common food constituents [1]. The FIA method with 0.5 pmol detection limit enables rapid screening of multiple samples, essential for regulatory compliance and quality assurance in food processing industries where residual peroxide levels must be strictly controlled [2].

Solid-State Peroxide Sensors

The pyridyl substituents enable Pd-directed self-assembly of TiO(TPyP) into stable multiporphyrin array films on quartz or electrode substrates [1]. These films function as reusable H2O2 sensors with a characteristic 6 nm Soret band shift upon analyte exposure, offering advantages over solution-phase reagents including reusability, stability, and potential integration into microfluidic or lab-on-a-chip devices for continuous monitoring applications [2].

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